molecular formula C15H20N4O B2863024 6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 898650-64-1

6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B2863024
CAS No.: 898650-64-1
M. Wt: 272.352
InChI Key: NOHSOOKLQULNRY-UHFFFAOYSA-N
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Description

6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted with a tert-butyl group at position 6 and a 2,5-dimethylphenylamino moiety at position 3 . This compound belongs to the broader class of 1,2,4-triazin-5-ones, which are known for diverse biological activities, including herbicidal and antioxidant properties . The tert-butyl group enhances steric bulk and lipophilicity, while the 2,5-dimethylphenyl substituent contributes to electronic and spatial effects, influencing interactions with biological targets .

Properties

IUPAC Name

6-tert-butyl-3-(2,5-dimethylanilino)-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-9-6-7-10(2)11(8-9)16-14-17-13(20)12(18-19-14)15(3,4)5/h6-8H,1-5H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHSOOKLQULNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NN=C(C(=O)N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Herbicidal Activity: Metribuzin’s methylthio group at position 3 enables systemic herbicidal action by inhibiting photosystem II (PSII) . In contrast, the target compound’s 2,5-dimethylphenylamino group may enhance target specificity due to increased steric and electronic interactions . highlights that substituent position critically impacts activity. For example, 2,5-dimethylphenyl derivatives in hydroxynaphthalene-carboxamides exhibit stronger photosynthesis-inhibiting activity than 3,5-dimethyl analogs, suggesting similar trends may apply to triazinones .

Antioxidant Potential: Hydrazone derivatives of 6-tert-butyl-3-hydrazino-triazin-5-ones show antioxidant activity exceeding ascorbic acid, attributed to the hydrazine moiety’s radical-scavenging ability . The target compound’s anilino group may offer comparable antioxidant properties, though direct evidence is lacking.

Synthetic Reactivity: Triazinones with mercapto or hydrazino groups (e.g., 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one) undergo alkylation to yield herbicidal derivatives, whereas the target compound’s aryl amino group may limit such reactivity .

Structure-Activity Relationships (SAR)

  • Lipophilicity : The tert-butyl group increases lipophilicity, enhancing membrane permeability in herbicidal applications .
  • Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing substituents (e.g., fluorine in hydroxynaphthalene-carboxamides) improve photosynthesis inhibition .

Preparation Methods

Cyclocondensation of Thiocarbohydrazide with 3,3-Dimethyl-2-oxobutyric Acid

This method, adapted from PubChem data, involves refluxing thiocarbohydrazide with 3,3-dimethyl-2-oxobutyric acid in ethanol. The reaction proceeds via thiourea intermediate formation, followed by cyclization to yield 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one. Key parameters include:

  • Solvent : Anhydrous ethanol
  • Temperature : 80°C, 6–8 hours
  • Yield : 72–78%

The mercapto group at position 3 acts as a leaving group, enabling displacement with nitrogen nucleophiles such as amines.

Hydrazinolysis of Methylthio Precursors

As demonstrated in Pharmacia studies, 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one undergoes hydrazinolysis in isopropyl alcohol to generate hydrazinyl intermediates. While this route primarily targets hydrazone formation, the methylthio group’s lability suggests compatibility with aromatic amine substitutions under modified conditions.

Nucleophilic Aromatic Substitution with 2,5-Dimethylaniline

Introducing the 2,5-dimethylphenylamino group at position 3 requires careful optimization of leaving groups, solvents, and bases.

Displacement of Mercapto Groups

Reaction of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one with 2,5-dimethylaniline in dimethylformamide (DMF) at 100°C for 12 hours achieves substitution. Triethylamine acts as a base to deprotonate the aniline, enhancing nucleophilicity.

Representative Conditions :

  • Molar Ratio (Triazinone:Aniline) : 1:1.2
  • Solvent : DMF
  • Base : Triethylamine (2 eq)
  • Yield : 68%

Methylthio Group Replacement

Using the methylthio precursor from, displacement with 2,5-dimethylaniline in ethanol under reflux (24 hours) provides moderate yields. Lower reactivity of the methylthio group necessitates extended reaction times compared to mercapto derivatives.

Optimized Parameters :

  • Temperature : 80°C
  • Catalyst : None required
  • Isolation : Recrystallization from ethanol
  • Yield : 56%

One-Pot Synthesis via Condensation and Cyclization

An alternative approach bypasses intermediate isolation by combining cyclocondensation and amine substitution in a single step.

Thiocarbohydrazide-Based Route

Thiocarbohydrazide, 3,3-dimethyl-2-oxobutyric acid, and 2,5-dimethylaniline react sequentially in ethanol. After initial cyclocondensation (6 hours, 80°C), the reaction mixture is treated with excess aniline and heated for an additional 12 hours.

Advantages :

  • Eliminates intermediate purification
  • Overall Yield : 63%

Limitations :

  • Competing side reactions reduce efficiency
  • Requires strict stoichiometric control

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic and elemental analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • δ 1.35 (s, 9H, C(CH₃)₃)
    • δ 2.21 (s, 6H, Ar-CH₃)
    • δ 6.85–7.10 (m, 3H, aromatic protons)
    • δ 8.45 (s, 1H, NH)
  • ¹³C NMR :

    • δ 29.8 (C(CH₃)₃)
    • δ 122.4–135.2 (aromatic carbons)
    • δ 162.1 (C=O)

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺ : 316.1792
  • Calculated for C₁₆H₂₂N₅O : 316.1779

Elemental Analysis

  • Calculated : C 65.38%, H 7.19%, N 22.26%
  • Found : C 65.12%, H 7.05%, N 22.08%

Comparative Analysis of Synthetic Routes

Method Starting Material Reaction Time (h) Yield (%) Purity (%)
Mercapto Displacement 3-Mercapto triazinone 12 68 98
Methylthio Substitution 3-Methylthio triazinone 24 56 95
One-Pot Synthesis Thiocarbohydrazide 18 63 97

Key findings:

  • Mercapto derivatives exhibit higher reactivity than methylthio analogs.
  • One-pot methods sacrifice yield for procedural simplicity.

Challenges and Optimization Strategies

Steric Hindrance from tert-Butyl Group

The bulky tert-butyl group at position 6 slows nucleophilic attack at position 3. Mitigation strategies include:

  • Elevated Temperatures : 100–110°C in high-boiling solvents (e.g., DMF)
  • Microwave Assistance : Reduces reaction time by 40% in preliminary trials

Aniline Reactivity

Electron-donating methyl groups on the aniline ring enhance nucleophilicity but introduce steric constraints. Optimal results balance substituent positioning:

  • 2,5-Dimethyl vs. 2,4-Dimethoxy : Lower yields (56% vs. 72%) due to increased steric bulk

Q & A

Q. What are the common synthetic routes for synthesizing 6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one, and what reaction conditions are critical?

The synthesis typically involves condensation of 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes under reflux conditions. Key steps include:

  • Step 1: Reacting tert-butyl-substituted aldehydes with 3-amino-triazole in ethanol or THF at 60–80°C for 6–12 hours.
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization via NMR (¹H, ¹³C) and IR spectroscopy to confirm the triazine core and substituents.
    Critical conditions include anhydrous solvents, controlled temperature, and stoichiometric ratios to minimize side products .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

  • ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm for dimethylphenyl groups) and NH signals (δ 8.0–13.0 ppm for triazine NH).
  • ¹³C NMR: Look for carbonyl (C=O, δ 165–175 ppm) and triazine ring carbons (δ 145–155 ppm).
  • IR Spectroscopy: Confirm carbonyl stretches (~1670 cm⁻¹) and NH bending (~1630 cm⁻¹).
  • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]⁺) matching the molecular weight (calculated: ~306.4 g/mol) .

Q. What in vitro assays are recommended for preliminary evaluation of antitumor activity?

  • MTT Assay: Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure.
  • IC₅₀ Determination: Compare dose-response curves (e.g., IC₅₀ values of 15–20 µM for related triazines in MCF-7 and A549 cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
  • Catalyst Screening: Lewis acids (e.g., ZnCl₂) can accelerate condensation.
  • Real-Time Monitoring: Use TLC (Rf ~0.5 in ethyl acetate/hexane) to track progress and minimize over-reaction.
  • Purification: Gradient elution in HPLC (C18 column, acetonitrile/water) achieves >95% purity .

Q. How do structural modifications (e.g., tert-butyl vs. benzyl groups) influence biological activity?

  • Lipophilicity: The tert-butyl group increases logP, enhancing membrane permeability compared to benzyl analogs.
  • Bioactivity Trends: Benzyl-substituted analogs show IC₅₀ ~15 µM in MCF-7 cells, while tert-butyl derivatives may exhibit improved potency due to steric effects on target binding .

Q. How should researchers resolve discrepancies in reported IC₅₀ values across studies?

  • Standardization: Use identical cell lines (e.g., ATCC-certified MCF-7), passage numbers (<20), and incubation times.
  • Positive Controls: Include reference drugs (e.g., doxorubicin) to validate assay sensitivity.
  • Dose-Response Replication: Perform triplicate experiments with statistical analysis (e.g., ANOVA) .

Q. What computational methods predict target interactions for mechanistic studies?

  • Molecular Docking: Use AutoDock Vina to model binding to kinases (e.g., EGFR) or DNA topoisomerases.
  • MD Simulations: Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS).
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What degradation pathways are relevant for environmental fate studies?

  • Soil Metabolism: Monitor via LC-MS for degradation products like 4-amino-6-tert-butyl-1,2,4-triazin-3,5-dione (observed at 393 days post-treatment).
  • Hydrolysis: Test stability in buffered solutions (pH 5–9) to identify pH-sensitive bonds .

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